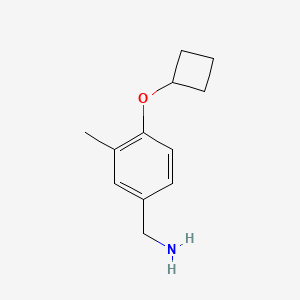
(4-Cyclobutoxy-3-methylphenyl)methanamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmacological Mechanisms and Therapeutic Potentials
The pharmacological mechanisms and therapeutic potentials of psychoactive substances like MDMA (3,4-methylenedioxymethamphetamine) have been extensively studied. MDMA has been investigated for its potential in assisted psychotherapy, especially for treating posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder. Its ability to reduce defensiveness and anxiety while promoting empathy and emotional openness suggests potential therapeutic applications in psychotherapy (Sessa, Higbed, & Nutt, 2019)[https://consensus.app/papers/review-34methylenedioxymethamphetamine-mdmaassisted-sessa/e9a9a9d608df5c45b21af6c124176c28/?utm_source=chatgpt].
Neurochemical and Neurotoxicity Studies
Research into the neurochemical effects and potential neurotoxicity of substances similar to MDMA provides insights into their impact on the human brain. Studies have explored how MDMA affects dopamine and serotonin levels, potentially leading to acute and long-term changes in brain chemistry and function. Such research highlights the importance of understanding the balance between therapeutic benefits and the risks of neurotoxicity (McKenna & Peroutka, 1990)[https://consensus.app/papers/neurochemistry-neurotoxicity-mckenna/01d43de6414f5ce3b5e3d1dab110995e/?utm_source=chatgpt].
Socio-Emotional Processing
The effects of psychoactive substances on socio-emotional processing have significant implications for therapeutic uses. MDMA, for instance, enhances sociability and feelings of closeness to others, differentiating it from traditional stimulants. This unique property underlines its potential in therapies aimed at addressing social and emotional disorders (Bershad et al., 2016)[https://consensus.app/papers/effects-mdma-processing-does-mdma-differ-stimulants-bershad/5e66abc87b13500989a0bb8f32046514/?utm_source=chatgpt].
Clinical Pharmacology and Toxicity Management
Understanding the clinical pharmacology of substances like MDMA is crucial for managing acute toxicity and optimizing therapeutic applications. Knowledge of MDMA's effects on body temperature, serotonin levels, and neurotoxic potential informs treatment strategies for adverse reactions and underpins the development of guidelines for safe therapeutic use (Green, Cross, & Goodwin, 1995)[https://consensus.app/papers/review-pharmacology-pharmacology-green/cbdef95f473d5fb98f14a52d68fa3855/?utm_source=chatgpt].
Propiedades
IUPAC Name |
(4-cyclobutyloxy-3-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-10(8-13)5-6-12(9)14-11-3-2-4-11/h5-7,11H,2-4,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONSRKCQOYAKRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)OC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutoxy-3-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B1398967.png)




![Ethyl[(4-fluoro-2-methylphenyl)methyl]amine](/img/structure/B1398976.png)

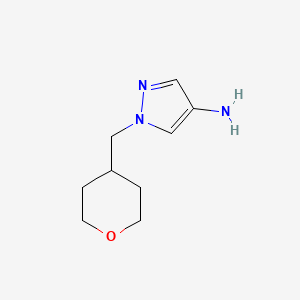
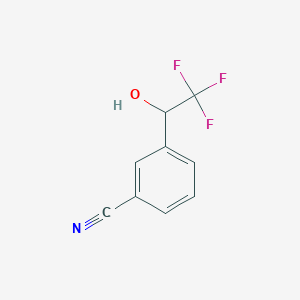
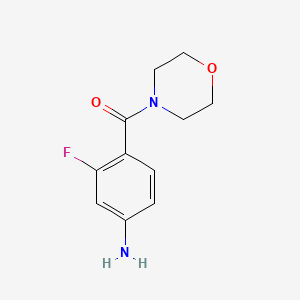

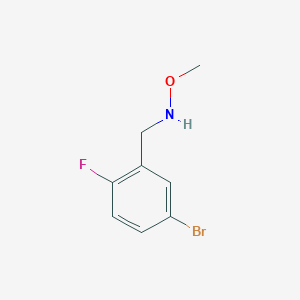

![N-{1-[3-(difluoromethoxy)phenyl]ethyl}cyclobutanamine](/img/structure/B1398989.png)